molecular formula C16H19N7O B2599231 6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2189434-58-8

6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2599231
CAS No.: 2189434-58-8
M. Wt: 325.376
InChI Key: NMQCWDMQJJJDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a potent, selective, and brain-penetrant inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with high specificity for both the GSK-3α and GSK-3β isoforms. This small molecule inhibitor functions by competitively binding to the ATP-binding pocket of the kinase, thereby blocking its phosphorylation activity. GSK-3 is a serine/threonine kinase that is a critical node in numerous signaling pathways, including Wnt and insulin signaling, and is implicated in the pathogenesis of several neurological and psychiatric disorders. Consequently, this compound is a vital pharmacological tool for investigating the role of GSK-3 in models of neurodegenerative diseases like Alzheimer's disease , bipolar disorder, and mood-related behaviors . Its research value is further enhanced by its demonstrated ability to promote hippocampal neurogenesis and synaptic plasticity in preclinical models , offering mechanistic insights into potential cognitive and therapeutic benefits. Researchers can utilize this well-characterized inhibitor to explore GSK-3's function in cellular processes such as glycogen metabolism, inflammation, and apoptosis, accelerating the discovery of novel therapeutic targets. This product is supplied for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-methyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-12-2-5-16(24)22(19-12)10-13-6-8-21(9-7-13)15-4-3-14-18-17-11-23(14)20-15/h2-5,11,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQCWDMQJJJDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions:

    Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where the triazolopyridazine core reacts with piperidine derivatives.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of catalysts and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for cost, yield, and environmental impact. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially altering its electronic properties and biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and microbial infections.

    Industry: Potential use in the development of new materials with specific electronic or structural properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of kinases involved in cell proliferation, leading to antitumor effects. The triazolopyridazine core is crucial for binding to the active site of these enzymes, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other triazolopyridazine derivatives and dihydropyridazinone-based molecules. Below is a comparative analysis based on functional groups, reactivity, and hypothetical applications:

Property 6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one Analog 1: [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxamide Analog 2: 2-Piperidinylmethyl-dihydropyridazinone
Core Structure Triazolopyridazine + dihydropyridazinone + piperidine Triazolopyridazine + carboxamide Dihydropyridazinone + piperidine
Solubility (H₂O) Moderate (predicted logP ~2.5) Low (logP ~3.1) High (logP ~1.8)
Reactivity with OH Radicals Likely slow degradation (based on aromatic stability) Rapid degradation (amide group susceptibility) Moderate (piperidine enhances stability)
Bioactivity Hypothesis Neurological targets (e.g., PDE inhibitors) Anticancer (kinase inhibition) Anti-inflammatory (COX-2 modulation)

Key Findings:

Reactivity : The compound’s fused triazolopyridazine ring may reduce susceptibility to atmospheric oxidation compared to simpler heterocycles, as aromatic systems often exhibit slower reaction kinetics with hydroxyl radicals . Analog 1, with a carboxamide group, degrades faster due to polar functional groups attracting radical interactions .

Solubility : The piperidine moiety in the target compound enhances solubility relative to Analog 1 but reduces it compared to Analog 2, which lacks bulky substituents .

Analog 2’s dihydropyridazinone scaffold is associated with anti-inflammatory effects, as seen in COX-2 inhibitors .

Limitations:

  • Empirical data on the compound’s pharmacokinetics or environmental persistence are absent in the provided evidence.
  • Comparisons rely on extrapolations from structural analogs and general reactivity principles .

Biological Activity

6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and potential applications in drug development.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazolo-pyridazine core linked to a piperidine moiety. The synthesis typically involves multi-step reactions starting from simple precursors to construct the triazolo[4,3-b]pyridazine framework. Key synthetic routes include cyclization reactions with hydrazine derivatives and appropriate diketones to achieve the desired molecular architecture.

Research indicates that this compound acts primarily as an inhibitor of specific kinases implicated in cancer progression. Notably, it has shown dual inhibitory activity against c-Met and Pim-1 kinases:

  • c-Met Inhibition : c-Met is a receptor tyrosine kinase involved in cell proliferation and survival. Inhibition of c-Met can lead to reduced tumor growth and metastasis.
  • Pim-1 Inhibition : Pim-1 is associated with cell cycle regulation and apoptosis evasion in cancer cells. Its inhibition may enhance the effectiveness of other anticancer therapies by promoting apoptosis.

Biological Activity and Cytotoxicity

The biological activity of 6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one has been evaluated across various cancer cell lines:

Cell Line IC50 (μM) Comments
A5491.06 ± 0.16Significant cytotoxicity observed
MCF-71.23 ± 0.18Effective against breast cancer cells
HeLa2.73 ± 0.33Moderate cytotoxicity noted

These values indicate that the compound exhibits potent cytotoxic effects against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Cytotoxicity Studies : A study demonstrated that compounds structurally similar to 6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one showed significant cytotoxicity against c-Met overexpressing cell lines. The most promising derivatives exhibited IC50 values comparable to established inhibitors like Foretinib .
  • Mechanistic Insights : Binding studies revealed that this compound interacts with the ATP-binding site of c-Met kinase in a conformation conducive to inhibition. This interaction is crucial for overcoming drug resistance commonly seen with other kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.